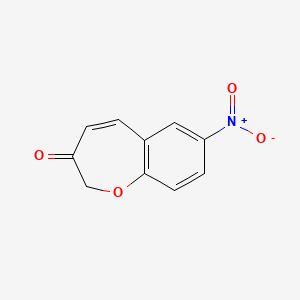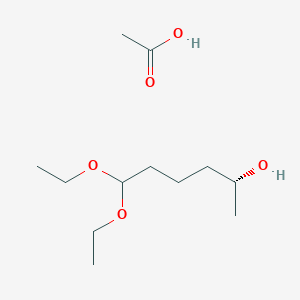
Acetic acid--(2R)-6,6-diethoxyhexan-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, (2R)-6,6-diethoxyhexan-2-ol, in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) typically involves the esterification of acetic acid with (2R)-6,6-diethoxyhexan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Applications De Recherche Scientifique
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release acetic acid and (2R)-6,6-diethoxyhexan-2-ol. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–(2S)-6,6-diethoxyhexan-2-ol (1/1): The enantiomer of the compound with the (2S) configuration.
Acetic acid–(2R)-6,6-dimethoxyhexan-2-ol (1/1): A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is unique due to its specific chiral configuration and the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and developing chiral drugs.
Propriétés
Numéro CAS |
194795-82-9 |
|---|---|
Formule moléculaire |
C12H26O5 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
acetic acid;(2R)-6,6-diethoxyhexan-2-ol |
InChI |
InChI=1S/C10H22O3.C2H4O2/c1-4-12-10(13-5-2)8-6-7-9(3)11;1-2(3)4/h9-11H,4-8H2,1-3H3;1H3,(H,3,4)/t9-;/m1./s1 |
Clé InChI |
UNZVGRWZFHOLGD-SBSPUUFOSA-N |
SMILES isomérique |
CCOC(CCC[C@@H](C)O)OCC.CC(=O)O |
SMILES canonique |
CCOC(CCCC(C)O)OCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
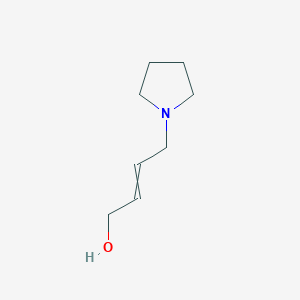
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
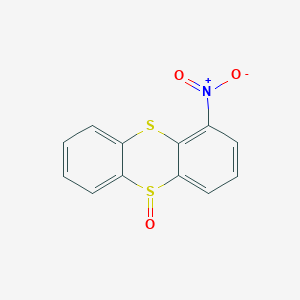
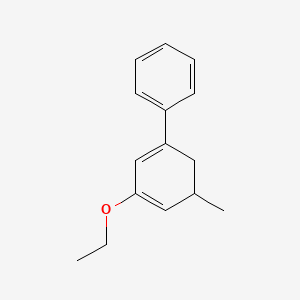
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)

![1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene](/img/structure/B15165621.png)
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
